molecular formula C21H29N5O3 B566012 2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one CAS No. 1797987-25-7

2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Cat. No.: B566012
CAS No.: 1797987-25-7
M. Wt: 399.495
InChI Key: PNRINNCVUOQMTD-UHFFFAOYSA-N
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Description

An impurity in the synthesis of Imazamox, an imidazolinone based acetolactate synthase inhibitor that is utilized as a herbicide for weed control.

Scientific Research Applications

Gas Chromatographic Methods in Herbicide Analysis

  • Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides, including derivatives related to the specified compound, for developing efficient gas chromatographic methods. These methods are useful for trace level analysis of herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).

Angiotensin II Antagonists in Hypertension Treatment

  • Harmat et al. (1995) studied N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles containing similar structures for their potential as angiotensin II antagonists. This research is significant for understanding hypertension and related cardiovascular conditions (Harmat et al., 1995).

Radioligand Imaging in Medical Diagnostics

  • Mathews et al. (2004) developed a novel radioligand, closely related to the compound , for imaging the AT1 angiotensin receptor with positron emission tomography (PET), a technique valuable in medical diagnostics (Mathews et al., 2004).

Synthesis and Characterization of Imidazole Derivatives

  • Yudina et al. (2011) conducted a study focusing on the reaction of similar imidazole derivatives with copper(ii) chloride, contributing to the understanding of the chemistry of such compounds (Yudina et al., 2011).

Glycine Transporter Inhibitors in Neuroscience Research

  • Yamamoto et al. (2016) identified a compound structurally similar to the one as a potent and orally available glycine transporter 1 inhibitor, which is significant in neuroscience and pharmacology research (Yamamoto et al., 2016).

Corrosion Inhibition in Industrial Applications

  • Ammal et al. (2018) synthesized derivatives related to the specified compound for assessing their corrosion inhibition ability towards mild steel in sulfuric acid. This research is crucial for industrial applications where corrosion resistance is important (Ammal et al., 2018).

Properties

IUPAC Name

2-[5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-11(2)20(5)18(27)23-16(25-20)14-8-13(10-29-7)9-22-15(14)17-24-19(28)21(6,26-17)12(3)4/h8-9,11-12H,10H2,1-7H3,(H,23,25,27)(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRINNCVUOQMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(N=CC(=C2)COC)C3=NC(C(=O)N3)(C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Reactant of Route 2
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Reactant of Route 3
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Reactant of Route 4
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Reactant of Route 5
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Reactant of Route 6
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one

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